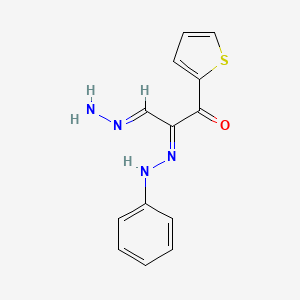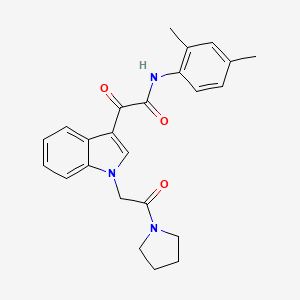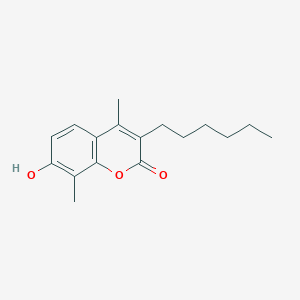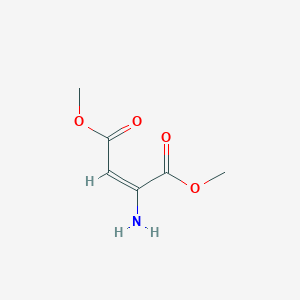
3-Oxo-2-(2-phenylhydrazono)-3-(2-thienyl)propanal hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Oxo-2-(2-phenylhydrazono)-3-(2-thienyl)propanal hydrazone, also known as PTIO, is a nitric oxide (NO) scavenger that is widely used in scientific research. PTIO is a hydrazone derivative that has a unique structure, making it an important tool for studying NO biology.
Scientific Research Applications
Synthesis and Characterization
Hydrazones, including those related to "3-Oxo-2-(2-phenylhydrazono)-3-(2-thienyl)propanal hydrazone", are synthesized through the condensation of hydrazines with aldehydes or ketones, resulting in compounds with potential applications in various scientific fields. These compounds are characterized using techniques such as FT-IR, NMR, and X-ray crystallography to determine their structure and properties (El-Sherif, 2009; Kenawi & Elnagdi, 2006).
Biological Activities
Research on hydrazones shows they exhibit significant antimicrobial activities, making them potential candidates for pharmaceutical applications. These compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. The antimicrobial activity is attributed to the structure of the compounds, indicating their potential as therapeutic agents (El-Sherif, 2009; Kumar, Biju, & Sadasivan, 2018).
Material Science Applications
Hydrazones have shown potential in material science, particularly in the development of colorimetric sensors for ions like cyanide and acetate. These sensors exploit the selective colorimetric changes induced by the interaction with specific anions, demonstrating the versatility of hydrazones in chemical sensing and environmental monitoring (Gupta, Singh, & Gupta, 2014).
Antioxidant Properties
Certain hydrazones exhibit antioxidant properties, indicating their potential in mitigating oxidative stress-related conditions. These findings suggest a broader application of hydrazones beyond their traditional roles, highlighting their potential in health and disease management (Puntel et al., 2008).
Coordination Chemistry
Hydrazones serve as ligands in coordination chemistry, forming complexes with metals like copper(II). These complexes are studied for their structural properties and potential applications in catalysis and material science. The study of such complexes enhances our understanding of metal-ligand interactions and their implications in designing functional materials (Kopylovich et al., 2011).
properties
IUPAC Name |
(2E,3E)-3-hydrazinylidene-2-(phenylhydrazinylidene)-1-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c14-15-9-11(13(18)12-7-4-8-19-12)17-16-10-5-2-1-3-6-10/h1-9,16H,14H2/b15-9+,17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLHBVZOVZMEJW-NZEDCCBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C=NN)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(\C=N\N)/C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-2-(2-phenylhydrazono)-3-(2-thienyl)propanal hydrazone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1-adamantyl)ethylcarbamothioyl]adamantane-1-carboxamide](/img/structure/B2728939.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2728941.png)


![N1-(4-methoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2728945.png)
![3-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2728946.png)


![(1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine;hydrochloride](/img/structure/B2728952.png)
![4-(N-butyl-N-methylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2728953.png)
![1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2728957.png)

![4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2728959.png)